Tetrachlorvinphos

Description

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992)

Tetrachlorvinphos is an alkenyl phosphate, a dialkyl phosphate, an organophosphate insecticide, an organochlorine insecticide and a trichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical, an EC 3.1.1.8 (cholinesterase) inhibitor and an acaricide. It is functionally related to a 1-phenylethenol.

Stirofos is a synthetic alkenyl phosphate, dialkyl phosphate, trichlorobenzene compound, and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless or off-white crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

An organophosphate cholinesterase inhibitor that is used as an insecticide. It has low mammalian toxicity. (From Merck Index, 11th ed)

Propriétés

IUPAC Name |

[(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCKGWBNUIFUST-YHYXMXQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl4O4P | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032648 | |

| Record name | Z-Tetrachlorvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992), Colorless or off-white solid with a mild chemical odor; [HSDB] | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/, Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C), Partially soluble in chloroform, Limited solubility in most aromatic hydrocarbons., In water, 11 mg/L at 20 °C | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density 50-55 lb/cu ft | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.2e-08 mmHg at 68 °F (NTP, 1992), 0.00000004 [mmHg], 4.20X10-8 mm Hg at 20 °C | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorvinphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan to brown crystalline solid, Powder, Off-white crystalline solid | |

CAS No. |

961-11-5, 22248-79-9 | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachlorvinphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22248-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorvinphos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022248799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Tetrachlorvinphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrachlorvinphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIROFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM33MW89QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 to 207 °F (NTP, 1992), 97-98 °C, Melting point = 94-97 °C | |

| Record name | TETRACHLORVINPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLORVINPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tetrachlorvinphos mechanism of action as a cholinesterase inhibitor.

An In-Depth Technical Guide to the Mechanism of Action of Tetrachlorvinphos as a Cholinesterase Inhibitor

Introduction

Tetrachlorvinphos (TCVP) is an organophosphate (OP) insecticide and acaricide used to control a variety of pests on livestock, poultry, and pets.[1][2][3] Like other compounds in its class, its primary mechanism of toxicity in both target pests and non-target organisms, including mammals, is the potent inhibition of acetylcholinesterase (AChE).[1][4][5][6][7][8][9] AChE is a critical enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, a process essential for terminating the nerve impulse and allowing the neuron or muscle cell to return to its resting state.[8][10][11][12]

By inhibiting AChE, tetrachlorvinphos causes an accumulation of acetylcholine in the synaptic cleft. This leads to excessive and prolonged stimulation of cholinergic receptors, resulting in a state of hypercholinergic activity known as a "cholinergic crisis."[7][8][9][13] This uncontrolled nerve signaling is the underlying cause of the severe and often lethal toxicological effects associated with organophosphate exposure.[13][14]

The Molecular Target: Acetylcholinesterase (AChE) Architecture

To comprehend the inhibitory action of tetrachlorvinphos, it is essential to first understand the structure of its target, AChE. Acetylcholinesterase is a serine hydrolase characterized by an exceptionally high catalytic efficiency.[12][15] Its most striking structural feature is a deep, narrow (~20 Å) active-site gorge that penetrates more than halfway into the enzyme.[15][16][17] The active site is located at the bottom of this gorge and is composed of two principal subsites:

-

The Esteratic Subsite: This site contains the catalytic machinery of the enzyme, a catalytic triad of three amino acids: Serine (Ser203), Histidine (His447), and Glutamate (Glu334).[16][17][18][19] This triad performs the hydrolysis of acetylcholine.

-

The Anionic Subsite: Responsible for binding the positively charged quaternary amine of acetylcholine, this subsite serves to orient the substrate for catalysis. Contrary to its name, it is not characterized by a negatively charged amino acid but rather by the interaction of approximately 14 conserved aromatic residues that line the gorge.[15][16][20] These aromatic residues, particularly Tryptophan (Trp84), engage in cation-π interactions with the substrate.[15]

The Stepwise Mechanism of Irreversible Inhibition

The inhibition of AChE by tetrachlorvinphos is a multi-step process that culminates in a covalently modified, non-functional enzyme. This process effectively mimics the initial steps of the natural substrate reaction but stalls at a near-permanent intermediate state.

Step 1 & 2: Reversible Binding and Covalent Phosphorylation

Initially, the tetrachlorvinphos molecule enters the active site gorge and forms a reversible enzyme-inhibitor complex.[12] This positions the phosphorus atom of the organophosphate in close proximity to the catalytic triad. The nucleophilic oxygen of the Ser203 residue, activated by the adjacent His447, launches an attack on the electrophilic phosphorus atom of tetrachlorvinphos.[4][6][7][8][9][12] This results in the formation of a stable, covalent bond between the serine residue and the phosphate group, a reaction known as phosphorylation.[12][13][21] A leaving group is displaced in the process, solidifying the covalent linkage. The resulting phosphylated enzyme is catalytically inactive because the essential serine residue is blocked.

Step 3: The "Aging" Process and True Irreversibility

While the initial phosphylated enzyme is very stable and its spontaneous hydrolysis is extremely slow, it is not technically irreversible.[6][12] However, the inhibited complex can undergo a subsequent reaction known as "aging."[13][22][23][24][25][26] This process involves the cleavage of one of the remaining alkyl or aryl groups from the covalently bound phosphorus moiety.

The aging reaction results in a mononegatively charged phosphyl-AChE adduct.[13][22][24] This newly formed negative charge on the oxygen atom forms a strong salt bridge with the protonated histidine of the catalytic triad, dramatically increasing the stability of the covalent bond.[13][22] This "aged" enzyme is completely resistant to reactivation by standard oxime antidotes, rendering the inhibition truly irreversible from a therapeutic standpoint.[13][22][24]

Caption: Molecular mechanism of AChE inhibition by Tetrachlorvinphos, leading to an irreversible "aged" state.

Inhibition Kinetics and Potency

The potency of a cholinesterase inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition of cholinesterases by tetrachlorvinphos displays significant variability depending on the species and the specific type of cholinesterase (AChE in red blood cells vs. butyrylcholinesterase in plasma).

| Species | Blood Fraction | Cholinesterase Type | IC₅₀ Value |

| Horse | Plasma | Butyrylcholinesterase | 97 nM |

| Erythrocyte | Acetylcholinesterase | > 1 mM | |

| Cow | Plasma | Butyrylcholinesterase | 784 µM |

| Erythrocyte | Acetylcholinesterase | 216 µM | |

| Rat | Plasma | Butyrylcholinesterase | 54 µM |

| Erythrocyte | Acetylcholinesterase | 78 µM | |

| Data sourced from an in vitro study of blood cholinesterase activities.[3] |

These data highlight the marked species- and enzyme-dependent differences in sensitivity to tetrachlorvinphos, which is a critical consideration for toxicological risk assessment.[3]

Toxicological Manifestations of AChE Inhibition

The biochemical inhibition of AChE translates directly into a predictable set of clinical signs, collectively known as the cholinergic toxidrome.[9] These symptoms arise from the hyperstimulation of muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems.

-

Muscarinic Effects: These result from the overstimulation of the parasympathetic nervous system and are often remembered by the mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, Miosis) or DUMBBELS (Diarrhea, Urination, Miosis, Bronchospasm, Bradycardia, Emesis, Lacrimation, Salivation/Sweating).[27][28]

-

Nicotinic Effects: These involve the somatic nervous system and autonomic ganglia, leading to muscle fasciculations (twitching), cramping, weakness, and eventually flaccid paralysis.[14] Paralysis of the respiratory muscles is a primary cause of death.

-

Central Nervous System (CNS) Effects: The accumulation of acetylcholine in the brain can cause a range of symptoms including dizziness, confusion, headache, ataxia, convulsions, coma, and respiratory depression.[1][27][29]

Experimental Protocol: Determination of IC₅₀ via Ellman's Assay

The standard method for quantifying the inhibitory potency of compounds like tetrachlorvinphos is the spectrophotometric assay developed by Ellman.[10][11][30][31][32] This robust and reliable method is suitable for high-throughput screening.[31]

Principle of the Assay

The Ellman's method is a two-step colorimetric assay.[31] First, AChE hydrolyzes the substrate analog acetylthiocholine (ATCI) to produce thiocholine. The sulfhydryl group of the thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), cleaving it to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that absorbs strongly at 412 nm.[10][11][31] The rate of TNB²⁻ formation is directly proportional to AChE activity, and a reduction in this rate in the presence of an inhibitor is used to calculate its potency.

Step-by-Step Methodology (96-Well Plate Format)

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel or human recombinant) in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate over 10-15 minutes.

-

DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

-

ATCI Solution (Substrate): Prepare a 14-15 mM solution of ATCI in deionized water.[33][34]

-

Inhibitor (TCVP) Solutions: Prepare a serial dilution of tetrachlorvinphos in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the well is <1%) and then dilute further in Assay Buffer to achieve a range of desired final concentrations for the assay.

-

-

-

Blank Wells: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI. (No enzyme).

-

Control Wells (100% Activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the inhibitor.

-

Test Wells (Inhibitor): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each TCVP dilution.

-

-

Reaction and Measurement:

-

Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells.

-

Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells (except the blank).

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every 60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Calculate the percentage of inhibition for each TCVP concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[33][35]

-

Caption: Standardized workflow for determining the IC₅₀ of a cholinesterase inhibitor using the Ellman's assay.

Conclusion

The mechanism of action of tetrachlorvinphos is a classic example of organophosphate-induced cholinesterase inhibition. Through a process of covalent phosphorylation of the active site serine, tetrachlorvinphos renders the enzyme catalytically inert. This inhibition is further cemented by a subsequent "aging" process, leading to a therapeutically irreversible state. The resulting accumulation of acetylcholine disrupts the nervous system, leading to severe toxicosis. A thorough understanding of this multi-step molecular mechanism is fundamental for the fields of toxicology, pharmacology, and drug development, underpinning both the diagnosis of organophosphate poisoning and the strategic design of more effective medical countermeasures and reactivating agents.[13][22][30]

References

-

Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed, National Center for Biotechnology Information.[Link]

-

Mechanism of action of organophosphorus and carbamate insecticides. National Center for Biotechnology Information.[Link]

-

[Aging of cholinesterase after inhibition by organophosphates]. PubMed, National Center for Biotechnology Information.[Link]

-

Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. Oxford Academic.[Link]

-

Mechanism of Action of Organophosphorus and Carbamate Insecticides. Scite.[Link]

-

Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. National Center for Biotechnology Information.[Link]

-

Organophosphate Insecticides. University of Nebraska-Lincoln Extension.[Link]

-

Acetylcholinesterase: From 3D Structure to Function. National Center for Biotechnology Information.[Link]

-

Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI.[Link]

-

Why is Aged Acetylcholinesterase So Difficult to Reactivate? MDPI.[Link]

-

Organophosphate Toxicity. National Center for Biotechnology Information.[Link]

-

Acetylcholinesterase. Wikipedia.[Link]

-

Human acetylcholinesterase's active site: (A) structure and surface (B) active site residues with subsites highlighted. ResearchGate.[Link]

-

Location, structure and function of acetylcholinesterase. University of Washington.[Link]

-

Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. National Center for Biotechnology Information.[Link]

-

(PDF) Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase. ResearchGate.[Link]

-

Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462. PubChem, National Center for Biotechnology Information.[Link]

-

Acetylcholinesterase Assay Kit (BA0009). Assay Genie.[Link]

-

New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate.[Link]

-

Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. PubMed, National Center for Biotechnology Information.[Link]

-

New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. PubMed, National Center for Biotechnology Information.[Link]

-

New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C.[Link]

-

In Vitro and In Silico of Cholinesterases Inhibition and In Vitro and In Vivo Anti-Melanoma Activity Investigations of Extracts Obtained from Selected Berberis Species. MDPI.[Link]

-

History and New Developments of Assays for Cholinesterase Activity and Inhibition. ACS Publications.[Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. National Center for Biotechnology Information.[Link]

-

In vitro inhibition of blood cholinesterase activities from horse, cow, and rat by tetrachlorvinphos. PubMed, National Center for Biotechnology Information.[Link]

-

Pesticide Poisoning. Washington State University.[Link]

-

In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition.[Link]

-

Pesticide Poisoning Symptoms and First Aid. University of Missouri Extension.[Link]

-

In vitro cholinesterase inhibitory activity of the synthesized compounds. ResearchGate.[Link]

-

In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. National Center for Biotechnology Information.[Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. ResearchGate.[Link]

-

EXTOXNET TIBs - Cholinesterase Inhibition. Oregon State University.[Link]

-

Pesticide Poisoning. Iowa Department of Health and Human Services.[Link]

-

Insecticide Poisoning. MSD Manual Consumer Version.[Link]

-

Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE.[Link]

-

Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state. PubMed, National Center for Biotechnology Information.[Link]

-

Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides. National Center for Biotechnology Information.[Link]

-

Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. PubMed, National Center for Biotechnology Information.[Link]

-

Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds. National Center for Biotechnology Information.[Link]

-

Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. PubMed, National Center for Biotechnology Information.[Link]

-

Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. National Center for Biotechnology Information.[Link]

-

Depiction of the active site gorge of acetylcholinesterase with the catalytic triad. ResearchGate.[Link]

-

Crystal Structures of Acetylcholinesterase in Complex with Organophosphorus Compounds Suggest that the Acyl Pocket Modulates the Aging Reaction by Precluding the Formation of the Trigonal Bipyramidal Transition State. ResearchGate.[Link]

Sources

- 1. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro inhibition of blood cholinesterase activities from horse, cow, and rat by tetrachlorvinphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scite.ai [scite.ai]

- 7. cabq.gov [cabq.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 15. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 16. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Location, structure and function of acetylcholinesterase [web.williams.edu]

- 21. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. Crystal structures of acetylcholinesterase in complex with organophosphorus compounds suggest that the acyl pocket modulates the aging reaction by precluding the formation of the trigonal bipyramidal transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pesticide Poisoning | WSU Production Guide [cpg.treefruit.wsu.edu]

- 28. Insecticide Poisoning - Injuries and Poisoning - MSD Manual Consumer Version [msdmanuals.com]

- 29. Pesticide Poisoning | Health & Human Services [hhs.iowa.gov]

- 30. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

An Educational Overview of Tetrachlorvinphos: Chemical Principles and Safety Considerations

Disclaimer: This document is intended for educational and informational purposes only. Tetrachlorvinphos is a hazardous chemical, and its synthesis should only be carried out by trained professionals in a controlled laboratory or industrial setting with appropriate safety measures in place. This guide does not provide step-by-step instructions for its production.

Introduction

Tetrachlorvinphos (TCVP) is an organophosphate insecticide that was first registered for use in the United States in 1966.[1][2] It is primarily used to control fleas, ticks, and various flies and larvae on livestock and pets.[3] Formulations of TCVP include dusts, pet collars, sprays, and feed additives.[3] All crop uses for this chemical were voluntarily canceled in 1987.[2]

Chemical Synthesis: The Perkow Reaction

The synthesis of Tetrachlorvinphos is a notable example of the Perkow reaction . This organic reaction involves the reaction of a trialkyl phosphite with a haloketone to form a dialkyl vinyl phosphate and an alkyl halide.[4][5] In the case of Tetrachlorvinphos, the key starting materials are trimethyl phosphite and 2,2',4',5'-pentachloroacetophenone.[6]

The Perkow reaction is considered a side reaction to the more common Michaelis–Arbuzov reaction, which would produce a beta-keto phosphonate.[4][7] The mechanism of the Perkow reaction involves the nucleophilic addition of the phosphite to the carbonyl carbon of the haloketone.[4] This is followed by a rearrangement and elimination of a halide to form the enol phosphate product.[4]

Manufacturing Process and Safety

The industrial production of organophosphate insecticides like Tetrachlorvinphos involves handling hazardous materials and requires strict safety protocols.[8][9] Key considerations include:

-

Ventilation: Manufacturing should occur in a well-ventilated area to avoid the buildup of toxic fumes.[8]

-

Personal Protective Equipment (PPE): Workers should use appropriate PPE, including chemical-impermeable gloves, fire-resistant clothing, and respiratory protection.[8][9]

-

Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[8]

-

Emergency Procedures: In case of exposure, it is critical to move the affected individual to fresh air, remove contaminated clothing, and wash the affected area with soap and water. Medical attention should be sought immediately.[8]

Toxicology and Human Health

Tetrachlorvinphos is a cholinesterase inhibitor, meaning it disrupts the normal function of the nervous system.[6][10] Exposure can lead to a range of symptoms, from headache, sweating, and nausea to more severe effects like loss of coordination, convulsions, and in extreme cases, death.[9] It can be absorbed through the skin and is an irritant to the skin and eyes.[9] There is limited evidence of carcinogenicity in animals, and it is classified as not classifiable as to its carcinogenicity to humans.[8]

The U.S. Environmental Protection Agency (EPA) has conducted multiple risk assessments of Tetrachlorvinphos, particularly concerning its use in pet products.[3][11] These assessments have led to revised labeling requirements to mitigate risks, especially to children who may come into contact with treated pets.[3]

Environmental Impact

Tetrachlorvinphos is very highly toxic to freshwater aquatic invertebrates.[3] In the environment, its primary route of degradation is through biodegradation, with a soil half-life of approximately 4.4 to less than 8 days in loam soils.[8] It is slowly hydrolyzed in neutral and acidic aqueous media and more rapidly in alkaline conditions.[1][8]

Regulatory Status

The use of Tetrachlorvinphos is regulated by governmental bodies such as the EPA in the United States.[3] The EPA has established tolerances, or maximum residue limits, for TCVP in various animal products.[2] The agency continues to review the safety of TCVP and has implemented measures to reduce potential risks associated with its use.[3]

Conclusion

Tetrachlorvinphos is an effective organophosphate insecticide with important applications in animal health. Its synthesis via the Perkow reaction is a key process in its industrial production. However, due to its toxicity, the manufacturing and handling of Tetrachlorvinphos require stringent safety measures to protect human health and the environment. Ongoing regulatory oversight aims to ensure its safe use.

References

[9] New Jersey Department of Health and Senior Services. (2000, September). HAZARD SUMMARY: TETRACHLORVINPHOS. Retrieved from [Link]

[11] Tetrachlorvinphos. (n.d.). In Wikipedia. Retrieved from [Link]

[12] University of Hertfordshire. (n.d.). Tetrachlorvinphos (Ref: SD 8447). In AERU. Retrieved from [Link]

[6] National Center for Biotechnology Information. (n.d.). Tetrachlorvinphos. In PubChem. Retrieved from [Link]

[3] U.S. Environmental Protection Agency. (n.d.). Tetrachlorvinphos (TCVP). Retrieved from [Link]

[4] Perkow reaction. (n.d.). In Wikipedia. Retrieved from [Link]

[5] Perkow reaction. (n.d.). In chemeurope.com. Retrieved from [Link]

[13] Réaction de Perkow. (n.d.). In Wikipédia. Retrieved from [Link]

[14] Chongqing Chemdad Co., Ltd. (n.d.). Tetrachlorvinphos. Retrieved from [Link]

[1] Tetrachlorvinphos. (n.d.). In Wikipedia. Retrieved from [Link]

[15] U.S. Environmental Protection Agency. (2022, October 6). Tetrachlorvinphos (TCVP). Third Revision: Human Health Draft Risk Assessment for Registration Review. In Regulations.gov. Retrieved from [Link]

[16] Tetrachlorvinphos | Request PDF. (n.d.). In ResearchGate. Retrieved from [Link]

[7] Michaelis–Arbuzov reaction. (n.d.). In Wikipedia. Retrieved from [Link]

[17] U.S. Environmental Protection Agency. (n.d.). P2 Search. Retrieved from [Link]

[18] California Office of Environmental Health Hazard Assessment. (2009, March 1). Tetrachlorvinphos. Retrieved from [Link]

[19] ACGIH. (n.d.). TETRACHLORVINPHOS. Retrieved from [Link]

[20] Organic Mechanisms Online. (n.d.). Phosphorous- Perkow reaction. Retrieved from [Link]

[2] U.S. Environmental Protection Agency. (2020, July 21). Tetrachlorvinphos (TCVP) | Ingredients Used in Pesticide Products. Retrieved from [Link]

[21] U.S. Environmental Protection Agency. (n.d.). Extension of Time-Limited Interim Pesticide Tolerances: Tetrachlorvinphos. In Federal Register. Retrieved from [Link]

[22] Google Patents. (n.d.). CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. Retrieved from

Sources

- 1. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]

- 2. Tetrachlorvinphos (TCVP) | Ingredients Used in Pesticide Products | US EPA [19january2021snapshot.epa.gov]

- 3. epa.gov [epa.gov]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. Perkow_reaction [chemeurope.com]

- 6. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. CAS 22248-79-9: Tetrachlorvinphos | CymitQuimica [cymitquimica.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Tetrachlorvinphos (Ref: SD 8447) [sitem.herts.ac.uk]

- 13. Réaction de Perkow — Wikipédia [fr.wikipedia.org]

- 14. Tetrachlorvinphos Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. P2 Search | US EPA [enviro.epa.gov]

- 18. oehha.ca.gov [oehha.ca.gov]

- 19. TETRACHLORVINPHOS - ACGIH [acgih.org]

- 20. Organic Mechanisms Online [orgmech.co.uk]

- 21. regulations.gov [regulations.gov]

- 22. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material - Google Patents [patents.google.com]

A Technical Guide to the Metabolic Fate and Biotransformation of Tetrachlorvinphos in Mammalian Systems

Abstract

Tetrachlorvinphos (TCVP), an organophosphate insecticide, is utilized in veterinary medicine to control ectoparasites on livestock and companion animals.[1][2][3] Understanding its metabolic fate is paramount for assessing its toxicological profile and ensuring the safety of both target animals and humans with potential secondary exposure. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of TCVP in mammals. We will elucidate the primary metabolic pathways, identify the key breakdown products, and discuss the enzymatic systems responsible for its biotransformation. Furthermore, this document outlines the experimental methodologies employed to derive these insights, offering a comprehensive resource for researchers, toxicologists, and drug development professionals.

Introduction to Tetrachlorvinphos (TCVP)

Tetrachlorvinphos, chemically known as [(Z)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate, is a non-systemic insecticide and acaricide.[4] It functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in target pests.[4][5] TCVP is formulated as a tan-to-brown crystalline solid with low solubility in water but moderate solubility in organic solvents.[6] Its chemical stability is pH-dependent; it undergoes slow hydrolysis in acidic or neutral conditions and rapid hydrolysis in alkaline environments, a property that influences its environmental persistence and metabolic breakdown.[4][7]

Pharmacokinetic Profile: The Journey of TCVP in the Body (ADME)

The toxicological and pharmacological activity of a xenobiotic like TCVP is fundamentally governed by its pharmacokinetic properties. The processes of absorption, distribution, metabolism, and excretion (ADME) determine the concentration and persistence of the parent compound and its metabolites at target sites.[8][9][10]

Absorption

TCVP can enter the mammalian body through two primary routes: oral ingestion (e.g., through feed-through larvicides or grooming of treated fur) and dermal contact (e.g., from pet collars, dusts, or sprays).[3][4]

-

Oral Absorption: Following oral administration in rats, TCVP is almost completely metabolized and absorbed.[4] The lipophilic nature of the compound facilitates its passage across the gastrointestinal mucosa.

-

Dermal Absorption: Dermal penetration is significantly lower than oral absorption and appears to be a saturable process.[11] Studies in rats have shown that absorption ranges from approximately 21.7% at low doses (10 µg/cm²) to as low as 3% at high doses (1000 µg/cm²).[11] This dose-dependent decrease in percentage absorbed is a critical consideration for risk assessment in scenarios involving topical applications.

Distribution

Once absorbed into the systemic circulation, TCVP and its metabolites are distributed to various organs and tissues.[8][12] Studies involving radiolabeled TCVP in mice have demonstrated the presence of radioactivity in different organs, indicating systemic distribution following absorption.[12] The liver is a primary organ for distribution and metabolism due to receiving blood directly from the portal circulation.[8]

Metabolism: The Core of Biotransformation

TCVP undergoes extensive biotransformation, primarily in the liver, through a series of Phase I and Phase II metabolic reactions.[4][13][14] These processes serve to detoxify the parent compound and convert it into more water-soluble forms that can be easily excreted.[9] Very little unmetabolized TCVP is recovered from excreta, underscoring the efficiency of these metabolic systems.[4]

Phase I metabolism introduces or exposes functional groups on the TCVP molecule, primarily through hydrolytic cleavage and demethylation.

-

Hydrolysis of the Phosphate Ester Bond: The most significant metabolic pathway is the cleavage of the P-O-vinyl bond.[4] This reaction is catalyzed by hydrolase enzymes, such as A-esterases (arylesterases), which are known to hydrolyze organophosphate insecticides.[15] This cleavage detoxifies the molecule by removing the phosphate group responsible for AChE inhibition and yields a trichlorophenyl moiety. The proposed metabolic pathway suggests this leads to the formation of 1-(2,4,5-trichlorophenyl)ethanol and subsequently trichloroacetophenone.[4]

-

O-Demethylation: Another critical detoxification pathway involves the cleavage of one or both P-O-methyl bonds.[12] This process, likely mediated by cytochrome P450 (CYP450) enzymes in conjunction with glutathione S-transferases (GSTs), produces less toxic metabolites.[13][15] Identified urinary metabolites from this pathway include desmethylgardona (desmethyl tetrachlorvinphos), dimethyl phosphate , and monomethyl phosphate .[12]

The metabolites formed during Phase I, particularly the hydroxylated 1-(2,4,5-trichlorophenyl)ethanol, undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion.[13][16]

-

Glucuronidation: The primary conjugation pathway for the 1-(2,4,5-trichlorophenyl)ethanol metabolite is the attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[4][13] The resulting glucuronide conjugate is highly water-soluble and readily eliminated in the urine.[4]

Excretion

The water-soluble metabolites of TCVP are rapidly and almost completely eliminated from the body. Studies in rats show that the majority of an administered dose is excreted within 48 hours, primarily in the urine (46-78%) and feces (16.5-56%).[4] A minor amount (0.5%) has been detected in expired air, likely as ¹⁴CO₂ from the metabolism of the radiolabeled methyl groups.[4]

Tetrachlorvinphos Breakdown Products: A Metabolite Summary

The biotransformation of TCVP results in a number of distinct metabolites. The identification of these breakdown products in urine and feces is crucial for biomonitoring and understanding the detoxification process.

| Metabolite | Parent Pathway | Excretion Matrix | Reference |

| Desmethylgardona | O-Demethylation | Urine | [4][12] |

| Dimethyl Phosphate | O-Demethylation | Urine | [12] |

| Monomethyl Phosphate | O-Demethylation | Urine | [12] |

| 1-(2,4,5-trichlorophenyl)ethanol | P-O-Vinyl Bond Hydrolysis | Feces (major), Urine (as conjugate) | [4] |

| Trichloroacetophenone | Further metabolism of trichlorophenylethanol | Urine | [4] |

| 1-(2,4,5-trichlorophenyl)ethanol glucuronide | Glucuronide Conjugation | Urine | [4] |

| 2,4,5-Trichloromandelic acid (TCMA) | Further metabolism of trichlorophenyl moiety | Urine | [4] |

Visualization of Metabolic Pathways

To clarify the complex relationships between TCVP and its breakdown products, the following diagrams illustrate the primary metabolic pathways and a typical experimental workflow for their study.

Sources

- 1. epa.gov [epa.gov]

- 2. Tetrachlorvinphos (TCVP) | Ingredients Used in Pesticide Products | US EPA [19january2021snapshot.epa.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tetrachlorvinphos (22248-79-9) for sale [vulcanchem.com]

- 7. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]

- 8. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 9. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Absorption, Distribution, Metabolism, and Elimination | Veterian Key [veteriankey.com]

- 11. tandfonline.com [tandfonline.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. Comparative aspects of pesticide metabolism in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nonoxidative enzymes in the metabolism of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic Polymorphisms of Pesticide-Metabolizing Enzymes and Transporters in Agricultural Workers and Thyroid Hormone Levels - PMC [pmc.ncbi.nlm.nih.gov]

Environmental persistence and degradation of Tetrachlorvinphos in soil and water.

An In-depth Technical Guide to the Environmental Persistence and Degradation of Tetrachlorvinphos in Soil and Water

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a deep, mechanistic understanding of the environmental fate of Tetrachlorvinphos (TCVP). We will explore not just what happens to this organophosphate insecticide in soil and water, but why it happens. By dissecting the interplay between its chemical properties and environmental factors, we can better predict its persistence, understand its degradation pathways, and design robust analytical strategies. This document is intended for researchers and environmental scientists who require a comprehensive and causal understanding of TCVP's lifecycle post-application.

Introduction to Tetrachlorvinphos (TCVP)

Tetrachlorvinphos, known by trade names such as Rabon™ and Gardona™, is an organophosphate insecticide first registered in the United States in 1966.[1][2][3] Its primary function is as an acetylcholinesterase inhibitor, making it effective against a range of ectoparasites.[4][5] Historically used on some food crops, its application has shifted predominantly to veterinary and agricultural settings to control fleas, ticks, and flies on livestock, pets, and their premises.[3][5] Understanding the environmental persistence of TCVP is critical, given its high toxicity to aquatic invertebrates and its classification as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency (EPA).[2][6]

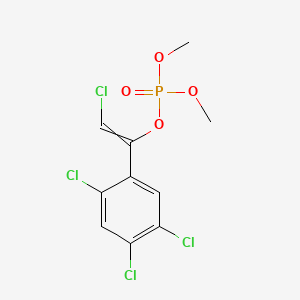

dot

Caption: Chemical structure of Tetrachlorvinphos.

Physicochemical Properties Governing Environmental Fate

The environmental behavior of any chemical is dictated by its intrinsic physicochemical properties. For TCVP, these properties paint a clear picture of a compound with low mobility and a susceptibility to degradation under specific conditions.

| Property | Value | Implication for Environmental Fate | Source |

| Chemical Formula | C₁₀H₉Cl₄O₄P | Basic molecular identity. | [1][4] |

| Molar Mass | 365.95 g/mol | Influences diffusion and transport. | [1][4] |

| Water Solubility | 11 - 11.6 mg/L (at 20-25°C) | Low solubility limits leaching potential and dissolution in surface water. | [7][8][9] |

| Vapor Pressure | 4.2 x 10⁻⁸ mm Hg (at 20°C) | Extremely low; volatilization from soil or water surfaces is not a significant dissipation pathway. | [4][8] |

| Log Kₒw | 3.53 | Indicates a high affinity for organic matter and lipids, suggesting it will sorb to soil and has a low potential for bioconcentration in aquatic organisms. | [4][7] |

| Soil Sorption (Kₒc) | Estimated 1,170 - 2,000 | High Kₒc value confirms strong adsorption to soil organic carbon, resulting in low mobility. | [4] |

| Henry's Law Constant | 1.8 x 10⁻⁹ atm·m³/mol | Very low value further confirms that volatilization from water is not an important fate process. | [4][8] |

Expert Analysis: The data presented above are fundamentally interconnected. The low water solubility and high octanol-water partition coefficient (Log Kₒw) directly inform the high soil sorption coefficient (Kₒc). This triad of properties strongly suggests that when TCVP enters a terrestrial environment, its primary fate is to bind to soil particles, particularly the organic fraction. Consequently, the risk of it leaching into groundwater is low.[4] Similarly, its negligible vapor pressure indicates that atmospheric transport is not a concern. This leaves degradation—both biotic and abiotic—as the principal mechanism for its removal from the environment.

Degradation Pathways and Persistence

TCVP is not considered persistent in the environment, with degradation occurring through distinct biotic and abiotic pathways in soil and water.[8]

dot

Caption: Core degradation pathways for Tetrachlorvinphos in soil and aquatic environments.

In Soil Environments

The primary mechanism for TCVP degradation in soil is microbially mediated.[4] The rate of breakdown is significantly faster than what would be predicted from abiotic hydrolysis alone, indicating the crucial role of soil microorganisms.[4]

-

Biodegradation: Soil bacteria and fungi utilize TCVP as a carbon source, breaking it down into less complex molecules.[10] Studies have successfully isolated bacterial consortia, including strains of Stenotrophomonas, Proteus, and Vibrio, capable of degrading TCVP.[10][11][12] The degradation pathway often involves the cleavage of the phosphate ester bond.[4]

-

Half-Life (DT₅₀): The persistence of TCVP in soil is generally low but variable. The EPA reports a half-life of less than 8 days in medium loam soil, while other studies indicate a range of 15 to 22 days.[2][4] This variability is expected and is influenced by several factors.

-

Influencing Factors:

-

Microbial Population: The density and diversity of TCVP-degrading microbes are paramount. Soils with a history of pesticide application may exhibit faster degradation due to microbial adaptation.

-

Temperature: As with most biological processes, degradation rates increase with temperature.[13][14]

-

Soil Type and Organic Matter: Higher organic matter content increases sorption, which can reduce the bioavailability of TCVP for microbial attack but also prevents leaching.[15]

-

pH and Moisture: Optimal pH and moisture levels are necessary to support a robust microbial community.

-

In Aquatic Environments

In water, abiotic processes—hydrolysis and photolysis—are the dominant degradation pathways.

-

Hydrolysis: TCVP's stability is highly dependent on pH. It is rapidly hydrolyzed in alkaline conditions but is more stable in neutral and acidic waters.[1]

-

Photolysis: In the presence of sunlight, TCVP undergoes photodegradation.[17] This process is generally faster in aqueous solutions than on soil surfaces.[4] Photolysis can lead to the formation of metabolites such as 2,4,5-trichlorophenacyl chloride and 1-(2,4,5-trichlorophenyl)ethan-1-ol.[4]

-

Aquatic Toxicity: It is crucial to note that TCVP is very highly toxic to freshwater aquatic invertebrates.[3][6] Therefore, while it degrades, its presence in water, even transiently, can pose a significant ecological risk.

Methodologies for Degradation Studies

To quantify the persistence and degradation of TCVP, standardized and validated protocols are essential. The following sections outline self-validating experimental workflows grounded in established regulatory science principles.

Protocol: Aerobic Soil Degradation and Half-Life Determination

This protocol is designed to determine the rate of aerobic biodegradation of TCVP in a soil matrix, allowing for the calculation of its half-life (DT₅₀).

Principle: The causality behind this design is to isolate the effect of the soil's microbial community on TCVP degradation. By maintaining constant temperature and moisture and using a dark incubator, we minimize abiotic factors like photolysis and temperature fluctuation. The inclusion of sterile controls validates that observed degradation is primarily biotic.

Step-by-Step Methodology:

-

Soil Sourcing and Characterization:

-

Collect fresh, unsieved topsoil (0-20 cm depth) from a location with no recent pesticide history.

-

Characterize the soil for texture (sand/silt/clay content), organic carbon content, pH, and microbial biomass. This provides context for the degradation rate.

-

-

Preparation of Test System:

-

Adjust soil moisture to 40-60% of maximum water holding capacity.

-

Pre-incubate the soil in the dark at a constant temperature (e.g., 20 ± 2°C) for 7 days to allow microbial populations to stabilize.

-

-

TCVP Application:

-

Prepare a stock solution of analytical grade TCVP in a suitable solvent (e.g., acetone).

-

Spike the soil to achieve a final concentration relevant to field applications (e.g., 1 mg/kg). The solvent should be allowed to evaporate completely.

-

Thoroughly mix the soil to ensure homogenous distribution.

-

-

Incubation:

-

Divide the treated soil into multiple replicate microcosms (e.g., glass flasks).

-

Prepare parallel sterile controls by autoclaving a subset of the soil twice before spiking.

-

Incubate all samples in the dark at a constant temperature. Ensure aerobic conditions by loosely capping the flasks or using a system that allows for air exchange.

-

-

Sampling and Extraction:

-

Sacrifice replicate flasks (typically 3 biotic, 2 sterile) at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, 30, and 60 days).

-

Extract TCVP from the soil samples using an appropriate solvent system (e.g., acetonitrile/water) via pressurized liquid extraction or sonication.

-

-

Analysis:

-

Analyze the extracts using a validated analytical method, typically Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS) for confirmation.[18]

-

-

Data Analysis:

-

Plot the concentration of TCVP versus time.

-

Calculate the DT₅₀ (time to 50% dissipation) and DT₉₀ (time to 90% dissipation) using appropriate kinetic models (e.g., single first-order kinetics).

-

Compare the degradation rate in the biotic samples to the sterile controls to confirm microbial degradation.

-

dot

Caption: Experimental workflow for determining the aerobic soil half-life of TCVP.

Protocol: Hydrolytic Degradation in Water

This protocol measures the abiotic degradation of TCVP in water at different pH levels, a critical factor for its persistence in aquatic systems.

Principle: This experiment is designed to quantify the chemical stability of TCVP in water, independent of microbial action or light. By using sterile, buffered solutions and incubating in the dark, we can directly measure the rate of hydrolysis as a function of pH.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions:

-

Prepare sterile aqueous buffer solutions at pH 5 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

-

TCVP Application:

-

Spike the buffer solutions with a small volume of a concentrated TCVP stock solution to achieve a final concentration below its water solubility limit (e.g., 1-5 mg/L).

-

-

Incubation:

-

Dispense the solutions into sterile, sealed glass vials with no headspace.

-

Incubate all samples in the dark at a constant temperature (e.g., 25 ± 1°C).

-

-

Sampling and Analysis:

-

At specified time intervals, sacrifice replicate vials for each pH.

-

Directly analyze the aqueous sample using High-Performance Liquid Chromatography (HPLC) with a UV detector or extract with a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

-

-

Data Analysis:

-

Plot the TCVP concentration against time for each pH level.

-

Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH using a first-order rate equation.

-

Conclusion

The environmental fate of Tetrachlorvinphos is characterized by moderate persistence, with distinct and predictable degradation pathways in soil and water. In terrestrial environments, its high sorption to organic matter limits mobility, making microbial degradation the most significant route of dissipation with a half-life typically measured in weeks.[2][4] In aquatic systems, its fate is governed by pH-dependent hydrolysis and photolysis.[1][9] While TCVP is not environmentally persistent in the long term, its high toxicity to non-target organisms, particularly aquatic invertebrates, necessitates a thorough understanding of these degradation kinetics to accurately assess its ecological risk.[3] The methodologies outlined in this guide provide a robust framework for researchers to generate the high-quality data needed for such assessments.

References

-

Tetrachlorvinphos - Wikipedia. Wikipedia. [Link]

-

Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México. SpringerLink. [Link]

-

Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462. PubChem, National Center for Biotechnology Information. [Link]

-

Pesticide Fact Sheet Number 184: Tetrachlorvinphos. U.S. Environmental Protection Agency, National Service Center for Environmental Publications (NSCEP). [Link]

-

Tetrachlorvinphos. Golden Wiki. [Link]

-

BIODEGRADATION OF THE ORGANOPHOSPHATE PESTICIDE TETRACHLORVINPHOS BY BACTERIA ISOLATED FROM AGRICULTURAL SOILS IN MÉXICO. Redalyc. [Link]

-

Tetrachlorvinphos (Ref: SD 8447). AERU, University of Hertfordshire. [Link]

-

(PDF) Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soil in Mexico. ResearchGate. [Link]

-

Exposure Data - Some Organophosphate Insecticides and Herbicides. NCBI Bookshelf. [Link]

-

Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México. SciELO. [Link]

-

Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Scientific Research Publishing. [Link]

-

Biodegradación del plaguicida organofosforado tetraclorvinfos por bacterias aisladas de suelos agrícolas en México. ResearchGate. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Factors Affecting Pesticide Behavior. Greenhouse Product News. [Link]

-

UNITED STATES ENVIRONMENTAL PROTECTION AGENCY - Regulations.gov. Regulations.gov. [Link]

-

Tetrachlorvinphos (TCVP) Interim Registration Review Decision. U.S. Environmental Protection Agency. [Link]

-

Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed, National Center for Biotechnology Information. [Link]

-

Factors Affecting Pesticide Behavior & Breakdown. Kansas State University Research and Extension (KSRE) Bookstore. [Link]

-

Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Chlorfenvinphos. NCBI Bookshelf, National Institutes of Health. [Link]

-

Direct photolysis mechanism of pesticides in water. PubMed Central, National Center for Biotechnology Information. [Link]

-

Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. Semantic Scholar. [Link]

-

Tetrachlorvinphos (TCVP). Third Revision: Human Health Draft Risk Assessment for Registration Review. Regulations.gov. [Link]

-

MOVEMENT OF PESTICIDES IN THE ENVIRONMENT. Extension Toxicology Network (EXTOXNET). [Link]

-

Pesticide Degradation Mechanisms and Environmental Activation. Iowa State University Digital Repository. [Link]

-

Understanding Pesticide Persistence and Mobility for Groundwater and Surface Water Protection. Oregon State University Extension Service. [Link]

-

Pesticide Half-life. National Pesticide Information Center. [Link]

-

ADSORPTION AND MOBILITY OF PESTICIDES IN SOIL. California Agriculture, University of California. [Link]

-

Pesticides in Surface and Ground Water. University of Nebraska-Lincoln. [Link]

-

Degradation of tetrachlorvinphos and its major metabolite 2,4,5-trichlorophenacyl chloride in aqueous media. ACS Publications. [Link]

-

Tetrachlorvinphos (TCVP). U.S. Environmental Protection Agency (EPA). [Link]

-

Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. [Link]

-

Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes. National Institutes of Health (NIH). [Link]

-

Sorption Behaviors of Antimicrobial and Antiparasitic Veterinary Drugs on Subtropical Soils. PubMed, National Center for Biotechnology Information. [Link]

-

(PDF) Assessing intermittent pesticide exposure from flea control collars containing the organophosphorus insecticide tetrachlorvinphos. ResearchGate. [Link]

-

Tetrachlorvinphos (TCVP) | Ingredients Used in Pesticide Products. U.S. Environmental Protection Agency (EPA). [Link]

-

Tetracycline photolysis in natural waters: loss of antibacterial activity. PubMed, National Center for Biotechnology Information. [Link]

Sources

- 1. Tetrachlorvinphos - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. epa.gov [epa.gov]

- 4. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Tetrachlorvinphos (TCVP) | Ingredients Used in Pesticide Products | US EPA [19january2021snapshot.epa.gov]

- 7. Tetrachlorvinphos (Ref: SD 8447) [sitem.herts.ac.uk]

- 8. Exposure Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]

- 11. BIODEGRADATION OF THE ORGANOPHOSPHATE PESTICIDE TETRACHLORVINPHOS BY BACTERIA ISOLATED FROM AGRICULTURAL SOILS IN MÉXICO [redalyc.org]

- 12. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]

- 13. gpnmag.com [gpnmag.com]

- 14. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 15. californiaagriculture.org [californiaagriculture.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Toxicological Profile and Safe Laboratory Handling of Tetrachlorvinphos

This guide provides a comprehensive overview of the toxicological properties of Tetrachlorvinphos (TCVP) and detailed protocols for its safe handling in a laboratory environment. It is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Introduction to Tetrachlorvinphos

Tetrachlorvinphos is an organophosphate insecticide.[1][2][3] Chemically, it is known as (Z)-2-Chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl phosphate.[1][3] First registered in the United States in 1966, it has been used to control fleas, ticks, lice, and various insect larvae on livestock, pets, and their premises.[3][4] While its use on food crops was voluntarily canceled in 1987, it is still formulated into dusts, pet collars, and sprays.[3][4][5]

Toxicological Profile

Mechanism of Action

Like other organophosphate pesticides, the primary mode of action for Tetrachlorvinphos is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][6][7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the nerve synapses, leading to overstimulation of nerve impulses.[9] This disruption can cause a range of adverse effects, from mild symptoms to severe, life-threatening conditions.[7][9][10]

Caption: Mechanism of Tetrachlorvinphos Toxicity

Toxicokinetics

Tetrachlorvinphos can be absorbed into the body through inhalation, dermal contact, and ingestion.[10] Once absorbed, it is metabolized and excreted. Studies in dogs suggest that TCVP is rapidly detoxified and excreted, which may contribute to its relatively low acute toxicity in mammals compared to other organophosphates.[11]

Acute Toxicity

Tetrachlorvinphos exhibits a range of acute toxic effects.[10] Exposure can lead to organophosphate poisoning with symptoms appearing rapidly.[10]

Signs and Symptoms of Acute Exposure:

-

Headache, dizziness, blurred vision[10]

-

Nausea, vomiting, diarrhea[10]

-

Increased perspiration, salivation, and tearing[3]

-

Muscle twitching, loss of coordination[10]

-

Tightness in the chest, coughing, shortness of breath[10]

-

In severe cases: convulsions, coma, respiratory paralysis, and death[7][10]

Contact with Tetrachlorvinphos can also cause skin and eye irritation.[10] High levels of exposure through inhalation may lead to pulmonary edema, a serious medical emergency.[10]

Quantitative Acute Toxicity Data

| Route | Species | LD50 / LC50 Value | Toxicity Category |

| Oral | Rat | 1480 mg/kg (male), 465-965 mg/kg (female)[7][12] | III |

| Dermal | Rabbit | >2000 mg/kg[12] | III |

| Dermal | Rat | >10000 mg/kg[13] | - |

| Inhalation | Rat | >3.61 mg/L[12] | - |

| Oral | Rat | 4,000-5,000 mg/kg [14] | - |

| Dermal | - | >2,500 mg/kg [14] | - |

Toxicity categories are based on the EPA classification system.

Chronic Toxicity and Carcinogenicity